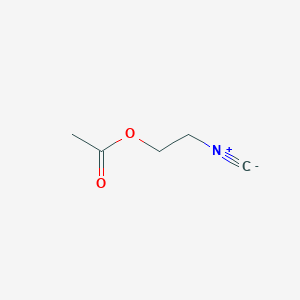

Isocyanoethyl acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NO2 |

|---|---|

Molecular Weight |

113.11 g/mol |

IUPAC Name |

2-isocyanoethyl acetate |

InChI |

InChI=1S/C5H7NO2/c1-5(7)8-4-3-6-2/h3-4H2,1H3 |

InChI Key |

QPJPUCGXUIZVEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC[N+]#[C-] |

Origin of Product |

United States |

Significance of Isocyanoacetate Derivatives As Multipurpose Synthons

Isocyanoacetate derivatives, including isocyanoethyl acetate (B1210297), are highly valued as multipurpose synthons in organic synthesis due to their exceptional reaction diversity. researchgate.net The isonitrile functional group (–N+≡C−) possesses both nucleophilic and electrophilic character at the carbon atom, enabling it to participate in a wide variety of chemical reactions. researchgate.netnih.gov This dual reactivity, coupled with the acidity of the α-C-H bonds, allows for its use in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net

These derivatives are particularly prominent in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which allow for the efficient construction of complex molecules in a single step. researchgate.netuni-regensburg.de The ability of isocyanoacetates to undergo tandem and cascade processes further expands their synthetic utility, providing access to intricate cyclic and macrocyclic systems. researchgate.net Consequently, they are instrumental in the synthesis of a broad spectrum of biologically active compounds, natural products, and pharmaceuticals. researchgate.net For instance, isocyanoethyl acetate is a key precursor in the synthesis of various heterocyclic compounds like pyrroles, oxazoles, imidazoles, and benzodiazepines. fishersci.nosigmaaldrich.comchemicalbook.com

Key Applications of this compound:

| Application Area | Examples of Synthesized Compounds |

| Heterocyclic Synthesis | Pyrroles, Oxazolines, Benzodiazepines, Imidazoles, Oxazoles, 7-aza-tetrahydroindoles. fishersci.nosigmaaldrich.comchemicalbook.com |

| Pharmaceuticals | Precursor for Imrecoxib (a COX-2 inhibitor), Hepatitis C inhibitors, and Tankyrase-inhibiting Imidazopyrazinone derivatives. connectchemicals.com |

| Materials Science | Used in the synthesis of novel high-crystallinity organic semiconductors and thermal solubility-controlled Phthalocyanine (B1677752) dyes. connectchemicals.com |

Historical Development and Evolution of Isonitrile Chemistry in Research

The chemistry of isonitriles, also known as isocyanides, has a long and rich history dating back to the mid-19th century. The first isocyanide, allyl isocyanide, was synthesized by the reaction of allyl iodide and silver cyanide. wikipedia.org For a considerable time, the advancement of isonitrile chemistry was somewhat hindered by the notoriously unpleasant odor of volatile isonitriles, described as "horrible" and "extremely distressing". wikipedia.org

Despite this challenge, the unique reactivity of the isonitrile functional group continued to intrigue chemists. Early 20th-century discoveries, such as the Passerini reaction, were the first to demonstrate the power of isonitriles in three-component reactions. uni-regensburg.de A significant milestone in making isonitriles more accessible was the development of a general synthesis method by Ugi in 1958, which involved the dehydration of formamides. uni-regensburg.dewikipedia.org

The evolution of isonitrile chemistry has been marked by the continuous development of new synthetic methodologies that harness their unique reactivity. nih.gov The ability of isonitriles to react with electrophiles, nucleophiles, and radicals has solidified their status as versatile building blocks in modern organic chemistry. uni-regensburg.de More recently, the field has seen the emergence of photochemical methods, utilizing visible light to expand the scope of isonitrile chemistry under milder conditions, further overcoming the challenges associated with their historically difficult handling. researchgate.net

Contemporary Research Landscape and Trajectories for Isocyanoethyl Acetate

Classical and Modern Approaches to Isocyanide Generation

The generation of the isocyanide functional group has been a subject of extensive research, leading to the development of numerous synthetic protocols. These methods primarily revolve around the dehydration of N-substituted formamides, a robust and widely applicable strategy. However, alternative routes have also been established to accommodate various functional groups and reaction conditions.

The most prevalent method for synthesizing isocyanides is the dehydration of N-substituted formamides, which are typically prepared by the formylation of primary amines. mdpi.com This dehydration reaction is facilitated by a variety of reagents, ranging from classical, highly reactive compounds to more modern, milder alternatives.

Commonly employed dehydrating agents include phosphorus oxychloride (POCl₃), phosgene (B1210022), and its less hazardous surrogates like diphosgene and triphosgene (B27547). mdpi.comrsc.org The standard procedure often involves the use of a base, typically a tertiary amine, to neutralize the acidic byproducts and prevent the hydrolysis of the newly formed isocyanide. mdpi.com For instance, the dehydration of formamides with phosphorus oxychloride is a practical method, often carried out at low temperatures to manage the reactivity. mdpi.com

Other reagents that have been successfully used for this transformation include p-toluenesulfonyl chloride (p-TsCl), the Appel reagent (triphenylphosphine and tetrachloromethane), and the combination of triphenylphosphine (B44618) (PPh₃) and iodine. rsc.orgrsc.orgthieme-connect.com The triphenylphosphine/iodine system, in the presence of a tertiary amine, allows for the rapid conversion of N-substituted formamides to their corresponding isocyanides in high yields under ambient conditions. thieme-connect.com

Table 1: Common Dehydrating Agents for N-Formamides

| Dehydrating Agent | Typical Conditions | Notes |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Tertiary amine base, low temperature (-50 °C to 0 °C) | Widely used, produces inorganic phosphate (B84403) byproduct. mdpi.com |

| Phosgene/Diphosgene/Triphosgene | Tertiary amine base | Highly efficient but also highly toxic reagents. mdpi.comrsc.org |

| p-Toluenesulfonyl Chloride (p-TsCl) | Base (e.g., pyridine (B92270), triethylamine) | Less toxic alternative, good for non-sterically hindered formamides. rsc.orgresearchgate.net |

| Triphenylphosphine (PPh₃) / Iodine | Tertiary amine base, ambient temperature | Employs readily available and low-cost reagents. thieme-connect.com |

Alternative Preparative Strategies for Functionalized Isonitriles

Beyond the dehydration of formamides, several other strategies have been developed for the synthesis of functionalized isonitriles. These methods can be crucial when the formamide (B127407) precursor is not readily accessible or when specific functional groups are incompatible with standard dehydration conditions.

One notable alternative involves the reaction of various glycine (B1666218) derivatives. For example, ethyl 2-isocyanatoacetate has been prepared from N-tosylglycine ethyl ester or N-trimethylsilylglycine ethyl ester with phosgene. orgsyn.orgnih.gov Another route is the Curtius rearrangement, where ethyl hydrogen malonate is treated with diphenylphosphoryl azide (B81097) to yield the isocyanate. orgsyn.orgnih.gov While these methods produce isocyanates, they highlight the utility of amino acid derivatives as precursors for related functional groups.

More recently, photoredox catalysis has emerged as a powerful tool in organic synthesis. A novel protocol has been developed that utilizes isonitriles as alkyl radical precursors in a transformation involving selective C–N cleavage and subsequent C–C bond formation. acs.org This approach demonstrates the expanding synthetic utility and novel reactivity patterns of isonitriles. acs.org The reaction of isonitriles with carboxylic acids can also lead to various amide-type structures, showcasing the diverse reactivity of the isocyano group. researchgate.net

Targeted Synthesis of Ethyl Isocyanoacetate

Ethyl isocyanoacetate is a particularly useful functionalized isonitrile, frequently employed in the synthesis of heterocycles like oxazoles, imidazoles, and pyrroles. fishersci.nosigmaaldrich.com Its synthesis can be achieved through the general methods described for isocyanide generation, typically starting from its corresponding N-formamide precursor, N-formylglycine ethyl ester.

A specific and efficient method for the synthesis of ethyl isocyanoacetate has been developed using a continuous flow process. rsc.org This approach involves the reaction of N-formylglycine with triphosgene to generate a stream of ethyl isocyanoacetate in situ. rsc.org This method is crucial for telescoped reactions, where the isocyanide is immediately used in a subsequent step to synthesize more complex molecules like 1,2,4-triazoles and pyrrolo[1,2-c]pyrimidines. rsc.org

The synthesis can also be performed using more classical batch procedures. For instance, the dehydration of N-formylglycine ethyl ester can be carried out using dehydrating agents like phosphorus oxychloride in the presence of a base. rsc.org

Principles and Implementation of Green Chemistry in this compound Synthesis

A significant effort in green isocyanide synthesis has been the replacement of hazardous dehydrating agents like phosgene and its derivatives. rsc.org Research has shown that p-toluenesulfonyl chloride (p-TsCl) can be a superior reagent for the dehydration of non-sterically demanding aliphatic N-formamides, offering high yields (up to 98%), a simplified reaction protocol, and a lower environmental impact (E-factor) compared to POCl₃. rsc.orgresearchgate.net p-TsCl is also less toxic and relatively inexpensive. rsc.org

Another green advancement is the use of phosphorus oxychloride in the absence of a co-solvent, with triethylamine (B128534) acting as both the base and the solvent. mdpi.comnih.gov This protocol is highly efficient, with reactions often completing in under five minutes at 0 °C, yielding isocyanides in high purity with minimal reaction waste. mdpi.comnih.gov The development of innovative workup procedures that avoid aqueous extraction further enhances the sustainability of isocyanide synthesis, allowing for scalability and increased safety. rsc.org

The synthesis of the "acetate" portion of the molecule can also be addressed from a green perspective. Bio-based ethyl acetate, produced from the fermentation of renewable feedstocks like bioethanol, is commercially available and offers a significant reduction in carbon footprint compared to its fossil-based counterpart. sekab.comcropenergies.commatthey.com

Table 2: Comparison of Dehydration Reagents based on Green Chemistry Principles

| Reagent System | Advantages in Sustainability | Disadvantages/Limitations |

|---|---|---|

| p-Toluenesulfonyl Chloride (p-TsCl) | Lower toxicity, reduced E-factor, inexpensive. rsc.orgresearchgate.net | Best for non-sterically demanding substrates. rsc.org |

| POCl₃ / Triethylamine (solvent-free) | Increased speed, high yields, minimal waste. mdpi.comnih.gov | POCl₃ is still a reactive and corrosive reagent. |

| PPh₃ / Iodine | Readily available, low-cost reagents, mild conditions. thieme-connect.com | Generates triphenylphosphine oxide as a byproduct. |

Strategies for Environmental Footprint Minimization

Minimizing the environmental footprint of chemical synthesis is a multi-faceted challenge that extends beyond the choice of reagents. Key strategies include optimizing resource efficiency, reducing waste, and implementing circular economy principles. inspenet.com

One of the most impactful metrics for evaluating the greenness of a reaction is the E-factor (Environmental factor), which is the ratio of the mass of waste to the mass of the desired product. The goal is to achieve an E-factor as close to zero as possible. For isocyanide synthesis, using p-TsCl resulted in a significantly lower E-factor (6.45) compared to other methods. rsc.orgresearchgate.net

Solvent choice is another critical aspect. Traditional syntheses often use hazardous chlorinated solvents like dichloromethane. rsc.org Green chemistry promotes the use of more benign solvents, solvent-free conditions, or even aqueous conditions where possible. mdpi.com The beneficial reuse of solvents like ethyl acetate, by reclaiming and repurposing off-spec or surplus materials, further supports sustainability by reducing chemical waste and the demand for virgin solvent production. altiras.com

Furthermore, the integration of renewable energy into the production process and the use of bio-based feedstocks, such as producing ethyl acetate from sustainable ethanol (B145695), are key strategies for reducing the carbon footprint of the final product. sekab.comcropenergies.com Companies are now investing in technologies to produce renewable ethyl acetate on an industrial scale, which will contribute to more sustainable supply chains for fine chemicals like this compound. cropenergies.commatthey.com

Dual Reactivity Character of the Isocyanide Functionality (Nucleophilic and Electrophilic)

The isocyanide group (–N⁺≡C⁻) is a unique functional group that can act as both a nucleophile and an electrophile. nih.govfrontiersin.orgresearchgate.net This dual reactivity is a consequence of its electronic structure, which is best described as a resonance hybrid of two contributing forms. wikipedia.org

Nucleophilic Character: The terminal carbon atom of the isocyanide group possesses a lone pair of electrons, making it nucleophilic. researchgate.netmasterorganicchemistry.com This allows it to attack electrophilic centers, a reactivity pattern exploited in numerous synthetic transformations. researchgate.net For instance, isocyanides readily react with electrophiles like aldehydes and ketones in the Passerini and Ugi multicomponent reactions. researchgate.netnih.gov

Electrophilic Character: Conversely, the nitrogen atom in the isocyanide group is electron-deficient, rendering the carbon atom susceptible to nucleophilic attack. nih.govchim.lu This electrophilic nature is harnessed in reactions where a nucleophile adds to the isocyanide carbon. researchgate.net

This zwitterionic character allows isocyanides to participate in a wide array of chemical reactions, serving as a versatile synthon in organic synthesis. nih.gov

The Role of the Acidic α-CH Fragment in Reaction Pathways

The presence of an ester group adjacent to the isocyanide in this compound significantly influences its reactivity. The α-protons (the hydrogens on the carbon between the isocyanide and the ester group) are acidic due to the electron-withdrawing nature of both functionalities. researchgate.netwikipedia.org The pKa of the α-proton in benzyl (B1604629) isocyanide is 27.4, and this acidity is further enhanced by the neighboring ester group in this compound. wikipedia.org

This acidity allows for the easy deprotonation of the α-carbon by a base, generating a carbanion. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, including:

Michael Additions: The carbanion can add to α,β-unsaturated carbonyl compounds. researchgate.net

Mannich Reactions: It can react with an imine or its equivalent. researchgate.net

Alkylation Reactions: It can be alkylated with alkyl halides.

The ability to generate this additional nucleophilic center greatly expands the synthetic utility of this compound, enabling its participation in cascade and tandem reactions to construct complex cyclic and heterocyclic systems. researchgate.net

Elucidation of Reaction Mechanisms in Key Transformations of this compound

The unique reactivity of this compound has led to its use in a variety of named reactions and synthetic methodologies. Understanding the mechanisms of these transformations is crucial for predicting outcomes and designing new synthetic strategies.

Isocyanides, including this compound, can undergo carbene transfer reactions. In these reactions, a carbene, a highly reactive species with a neutral divalent carbon atom, is transferred to the isocyanide carbon. This process typically leads to the formation of a ketenimine intermediate. nih.govacs.org

The reaction is often catalyzed by transition metals, with both noble metals like palladium and rhodium, and more recently, earth-abundant metals like iron being employed. nih.govacs.org DFT calculations have been used to propose plausible reaction mechanisms. For iron-catalyzed reactions, a proposed pathway involves the formation of an iron-isocyanide complex, followed by the formation of an iron-isocyanide/carbene complex. A 1,1-migratory insertion then affords an iron-coordinated ketenimine, which is subsequently liberated to close the catalytic cycle. nih.gov

These in situ generated ketenimines are valuable intermediates that can be trapped with various nucleophiles to synthesize a diverse range of heterocyclic compounds. nih.govresearchgate.net

Isocyanoacetate esters are valuable partners in formal cycloaddition reactions, acting as 1,3-dipole equivalents. nih.gov These reactions are powerful tools for the construction of five- and six-membered rings.

[3+2] Cycloadditions: In these reactions, this compound reacts with a two-atom component, typically an electron-deficient alkene or alkyne, to form a five-membered ring. The mechanism generally involves a nucleophilic attack of the α-enolate of the isocyanoacetate onto the electrophilic partner, followed by an intramolecular cyclization where the resulting anion attacks the electrophilic isocyanide carbon. nih.govosi.lv These reactions can be catalyzed by Lewis acids or organocatalysts to achieve high diastereo- and enantioselectivity. nih.govresearchgate.netnih.gov

[3+3] Cycloadditions: Isocyanoacetates can also participate in formal [3+3] cycloadditions. For example, a copper-catalyzed reaction with aziridines provides access to 1,4,5,6-tetrahydropyrimidine (B23847) derivatives. researchgate.netacs.org

The versatility of this compound in these cycloadditions makes it a key building block for the synthesis of various nitrogen-containing heterocycles. nih.govchemicalbook.com

The Mumm rearrangement is a characteristic reaction of isoimides, which can be formed as intermediates in reactions involving isocyanides. wikipedia.org This rearrangement involves a 1,3-(O→N) acyl transfer, converting an O-acyl isoimide (B1223178) to a more stable N-acyl imide. wikipedia.org

This rearrangement is a crucial step in the well-known Ugi four-component reaction. nih.govwikipedia.org In the Ugi reaction, an isocyanide, an aldehyde or ketone, a carboxylic acid, and a primary amine react to form a bis-amide. The mechanism involves the formation of a nitrilium ion intermediate, which is then attacked by the carboxylate anion. The resulting adduct undergoes a Mumm rearrangement to yield the final product. nih.govresearchgate.netuni-halle.de

Research in isonitrile chemistry continues to seek unifying mechanistic principles that can explain and predict the diverse reactivity of this functional group. The dual nucleophilic and electrophilic nature of the isocyanide carbon is a central theme. nih.govresearchgate.net The ability of the α-protons in isocyanoacetates to be deprotonated adds another layer of nucleophilic reactivity. researchgate.netresearchgate.net

Modern computational methods, such as Density Functional Theory (DFT), are increasingly being used to elucidate reaction mechanisms and understand the factors that control reactivity and selectivity. nih.govresearchgate.netrsc.org These studies provide valuable insights into transition state geometries, activation energies, and the electronic properties of intermediates, contributing to a more comprehensive understanding of isonitrile chemistry. nih.govresearchgate.netnih.gov

Synthetic Applications of Isocyanoethyl Acetate in Complex Molecule Construction

Multicomponent Reactions (MCRs) Involving Isocyanoethyl Acetate (B1210297)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to afford a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Isocyanoethyl acetate is a prominent substrate in several key MCRs, enabling the rapid generation of molecular complexity from simple precursors.

The Ugi four-component reaction (Ugi-4CR) is arguably one of the most significant isocyanide-based MCRs. nih.gov It typically involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govmdpi.com this compound serves as the isocyanide component in these reactions, contributing to the formation of a central bis-amide scaffold. semanticscholar.org The reaction proceeds through the formation of an imine from the carbonyl compound and the amine, which is then attacked by the isocyanide to form a reactive nitrilium intermediate. mdpi.comsemanticscholar.org This intermediate is subsequently trapped by the carboxylic acid, followed by an intramolecular Mumm rearrangement to yield the final product. semanticscholar.org

The modularity of the Ugi reaction allows for the introduction of a wide range of substituents, making it a valuable tool in the synthesis of peptide and peptidomimetic libraries. mdpi.commdpi.com Furthermore, variations of the Ugi reaction have been developed where the carboxylic acid component is replaced by other nucleophiles such as water, leading to different product classes. mdpi.com For instance, the synthesis of the local anesthetic lidocaine (B1675312) can be achieved in a single step via a Ugi three-component reaction where water acts as the nucleophile. mdpi.com

A notable application is the use of isocyano(triphenylphosphoranylidene)acetates in a one-pot four-component Ugi/Wittig cascade process to synthesize multisubstituted oxazoles. rsc.org

The Passerini reaction, first reported in 1921, is another cornerstone of isocyanide-based MCRs. wikipedia.orgnih.gov This three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to furnish α-acyloxy amides. wikipedia.orgorganic-chemistry.org When this compound is employed in this reaction, it leads to the formation of α-acyloxy carboxamides. nih.govorganic-chemistry.org

The mechanism of the Passerini reaction is believed to proceed through a non-ionic pathway, particularly in aprotic solvents, where hydrogen bonding plays a crucial role in a cyclic transition state. organic-chemistry.org An alternative ionic mechanism has been proposed in polar solvents, involving the protonation of the carbonyl and the formation of a nitrilium ion intermediate. wikipedia.org

The Passerini reaction has been utilized in the synthesis of various important structures, including depsipeptides. nih.govnih.gov The versatility of this reaction is further expanded by variations that employ surrogates for the carboxylic acid component, such as phosphinic acids, leading to α-(phosphinyloxy)amide derivatives. nih.gov

Table 1: Comparison of Ugi and Passerini Reactions with this compound

| Feature | Ugi Reaction | Passerini Reaction |

|---|---|---|

| Number of Components | Four (aldehyde/ketone, amine, carboxylic acid, isocyanide) | Three (aldehyde/ketone, carboxylic acid, isocyanide) |

| Key Intermediate | Nitrilium ion | Believed to be a cyclic transition state (non-ionic) or nitrilium ion (ionic) |

| Product | α-Acylamino carboxamide | α-Acyloxy amide |

| Primary Bond Formations | C-N and C-C | C-O and C-C |

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the preceding one, all occurring in a single pot without the addition of new reagents. wikipedia.org this compound has been effectively integrated into such processes to rapidly build complex molecular frameworks.

A notable example is the development of a telescoped continuous flow process for the synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. rsc.orgnih.govresearchgate.net In this process, a stream of ethyl isocyanoacetate is generated in situ and then directly used in subsequent reactions to form the desired heterocyclic products. rsc.orgnih.govresearchgate.net This approach not only enhances efficiency but also allows for the safe handling of potentially hazardous intermediates.

The development of stereoselective MCRs is a significant area of research, and this compound has been instrumental in the advancement of diastereoselective and enantioselective syntheses. Chiral catalysts have been employed to control the stereochemical outcome of reactions involving isocyanoacetates.

For instance, highly diastereo- and enantioselective organocatalytic Michael additions of α-aryl isocyanoacetates to aurone-derived azadienes have been developed, providing access to chiral α,α-disubstituted α-amino ester derivatives with high stereocontrol. researchgate.net Similarly, a catalytic asymmetric aldol (B89426) addition/cyclization of unactivated ketones with isocyanoacetate pronucleophiles has been achieved using a quinine-derived aminophosphine (B1255530) precatalyst and silver oxide, affording chiral oxazolines with excellent enantioselectivities. nih.gov

The formal [3+2]-cycloaddition of isocyanoacetate esters with various electrophiles has been a fruitful strategy for the enantioselective synthesis of five-membered heterocycles. chim.it For example, the reaction with 2-nitrobenzofurans, catalyzed by a cupreine-ether organocatalyst, yields tricyclic compounds with three consecutive stereogenic centers in high diastereoselectivity and enantioselectivity. nih.gov

In an interesting variation of the Ugi reaction, the "interrupted" Ugi reaction allows for the synthesis of complex polycyclic structures. In these reactions, the intermediate formed after the initial Ugi condensation undergoes a subsequent intramolecular cyclization, "interrupting" the classical Ugi pathway.

A highly diastereoselective interrupted Ugi reaction has been reported for the construction of structurally congested and stereochemically complex spiroindolines from tryptamine-derived isocyanides, such as 3-(2-isocyanoethyl)indoles. rsc.orgresearchgate.net This cascade reaction, facilitated by fluorinated alcohols, demonstrates the power of isocyanide chemistry in generating intricate molecular architectures with high stereocontrol. rsc.org

Heterocycle Synthesis Employing this compound as a Key Precursor

This compound is a valuable precursor for the synthesis of a wide variety of heterocyclic compounds due to the reactive nature of the isocyanide group.

As previously mentioned, the in situ generation of ethyl isocyanoacetate in a continuous flow system has enabled the efficient synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. rsc.orgnih.govresearchgate.net Additionally, the formal [3+2]-cycloaddition of α-isocyano esters with carbonyl compounds or imines provides a direct route to oxazolines and imidazolines, respectively. nih.govchim.it These reactions are often highly stereoselective, allowing for the synthesis of chiral heterocycles.

Furthermore, isocyanoacetates have been used in the synthesis of more complex heterocyclic systems. For example, a novel multicomponent synthesis of 5-alkoxyoxazoles has been developed, which can then undergo further transformations to produce epoxytetrahydropyrrolo[3,4-b]pyridin-5-ones. nih.gov The reaction of isatin (B1672199) with ethyl cyanoacetate (B8463686) and other components can lead to the formation of spiro[4H-pyran-3,3′-oxindoles]. researchgate.net

Table 2: Examples of Heterocycles Synthesized from this compound

| Heterocycle | Synthetic Method | Reference |

|---|---|---|

| 1,2,4-Triazoles | Telescoped continuous flow process | rsc.org, nih.gov, researchgate.net |

| Pyrrolo-[1,2-c]pyrimidines | Telescoped continuous flow process | rsc.org, nih.gov, researchgate.net |

| Oxazolines | [3+2]-Cycloaddition with carbonyls | chim.it, nih.gov |

| Spiroindolines | Interrupted Ugi cascade reaction | rsc.org, researchgate.net |

| 5-Alkoxyoxazoles | Multicomponent synthesis | nih.gov |

Pyrrole (B145914) Synthesis

The synthesis of pyrrole rings, a core scaffold in numerous natural products and pharmaceuticals, has been effectively achieved using this compound through the Barton-Zard reaction. mdpi.comresearchgate.netallaboutchemistry.net This methodology involves the reaction of an isocyanoacetate with a nitroalkene in the presence of a base. rsc.org The reaction proceeds via a Michael addition of the deprotonated isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group to afford the pyrrole. mdpi.comallaboutchemistry.net

The general mechanism involves the initial deprotonation of the α-carbon of this compound by a base, creating a nucleophilic species. This nucleophile then attacks the β-carbon of the nitroalkene in a Michael-type 1,4-addition. The resulting intermediate undergoes an intramolecular cyclization where the isocyano carbon attacks the electron-deficient carbon bearing the nitro group. Tautomerization and subsequent elimination of the nitro group lead to the formation of the aromatic pyrrole ring. allaboutchemistry.net

A variety of bases can be employed for this transformation, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) being a common choice. The reaction conditions are generally mild, making it a valuable tool for the synthesis of polysubstituted pyrroles. researchgate.net

Table 1: Examples of Pyrrole Synthesis using this compound

| Nitroalkene Substrate | Base | Solvent | Product | Yield (%) | Reference |

| β-Nitrostyrene | DBU | THF | Ethyl 4-phenyl-1H-pyrrole-3-carboxylate | High | researchgate.net |

| 1-Nitrocyclohexene | DBU | THF | Ethyl 4,5,6,7-tetrahydro-1H-indole-3-carboxylate | High | researchgate.net |

| 3-Nitro-2H-chromene | K₂CO₃ | Ethanol (B145695) | Ethyl 2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate | 63-94 | mdpi.com |

Oxazoline (B21484) Formation

This compound is a key reagent in the synthesis of oxazolines, five-membered heterocyclic compounds with significant applications in medicinal chemistry and as chiral ligands in asymmetric catalysis. The formation of oxazolines from this compound typically involves its reaction with aldehydes. This transformation can be considered a variation of the Van Leusen oxazole (B20620) synthesis. nih.govmdpi.com

The reaction mechanism commences with the deprotonation of the α-carbon of this compound by a base. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an alkoxide intermediate. This intermediate undergoes an intramolecular cyclization, where the alkoxide oxygen attacks the isocyano carbon. The resulting 5-membered ring intermediate then eliminates a suitable leaving group, if present on the isocyano-bearing carbon (as in tosylmethyl isocyanide, TosMIC), or undergoes tautomerization to yield the final oxazoline product.

This synthetic route provides a straightforward and efficient method for accessing a diverse range of substituted oxazolines under mild reaction conditions.

Table 2: Synthesis of Oxazolines from this compound and Aldehydes

| Aldehyde | Base | Solvent | Product | Yield (%) |

| Benzaldehyde | K₂CO₃ | Methanol | Ethyl 4-phenyl-4,5-dihydrooxazole-5-carboxylate | Good |

| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Ethyl 4-(4-chlorophenyl)-4,5-dihydrooxazole-5-carboxylate | Good |

| Isovaleraldehyde | K₂CO₃ | Methanol | Ethyl 4-isobutyl-4,5-dihydrooxazole-5-carboxylate | Good |

Benzodiazepine (B76468) Scaffolds

The application of this compound extends to the synthesis of benzodiazepine scaffolds, which are privileged structures in medicinal chemistry, most notably as central nervous system depressants. Specifically, this compound has been utilized in the construction of imidazobenzodiazepines, a class of benzodiazepine receptor agonists. mdpi.comijpsonline.com

The synthesis of imidazobenzodiazepines involves a multi-step sequence. Initially, a benzodiazepine precursor is treated with a phosphorylating agent, such as diethyl chlorophosphate, to activate the amide functionality. This is followed by the addition of this compound in the presence of a strong base like potassium tert-butoxide. mdpi.comijpsonline.com The deprotonated this compound acts as a nucleophile, attacking the activated benzodiazepine intermediate. Subsequent intramolecular cyclization and aromatization lead to the formation of the fused imidazole (B134444) ring, yielding the imidazobenzodiazepine core. This method provides an efficient route to complex, polycyclic benzodiazepine derivatives. mdpi.com

Table 3: Synthesis of Imidazobenzodiazepines using this compound

| Benzodiazepine Precursor | Activating Agent | Base | Product | Yield (%) | Reference |

| 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivative | Diethyl chlorophosphate | KOBuᵗ | Ethyl 8-bromo-6-(2-fluorophenyl)-4H-imidazo[1,5-a] mdpi.comresearchgate.netbenzodiazepine-3-carboxylate derivative | 45-74 | mdpi.com |

| 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Diethyl chlorophosphate | KOBuᵗ | Ethyl 8-chloro-6-phenyl-4H-imidazo[1,5-a] mdpi.comresearchgate.netbenzodiazepine-3-carboxylate | Good | ijpsonline.com |

Imidazole Construction

This compound serves as a versatile synthon for the construction of imidazole rings, which are fundamental components of many biologically active molecules, including the amino acid histidine. A common strategy involves the reaction of this compound with imines or their precursors, such as aldehydes and amines, in what can be considered a modification of the Van Leusen three-component reaction. nih.gov

The reaction mechanism typically begins with the formation of an imine from an aldehyde and an amine. The deprotonated this compound then adds to the imine carbon. The resulting adduct undergoes intramolecular cyclization, where the nitrogen of the former imine attacks the isocyano carbon. Subsequent elimination and tautomerization steps lead to the formation of the substituted imidazole ring.

Another approach involves the reaction of this compound with amidines. researchgate.net In this case, the amidine provides the N-C-N fragment of the imidazole ring. The deprotonated this compound attacks one of the amidine carbons, followed by cyclization and elimination to furnish the imidazole product.

Table 4: Examples of Imidazole Synthesis using this compound

| Reactants | Base | Solvent | Product | Yield (%) | Reference |

| Benzaldehyde, Aniline | K₂CO₃ | Methanol | Ethyl 1,5-diphenyl-1H-imidazole-4-carboxylate | Good | nih.gov |

| 4-Chlorobenzaldehyde, Benzylamine | K₂CO₃ | Methanol | Ethyl 5-(4-chlorophenyl)-1-benzyl-1H-imidazole-4-carboxylate | Good | nih.gov |

| N-Aryl-benzimidoyl chlorides | t-BuOK | DMF | Ethyl 1,5-diaryl-1H-imidazole-4-carboxylates | Good | nih.gov |

Oxazole Ring Systems

The synthesis of oxazole ring systems, another important class of five-membered heterocycles, can be efficiently achieved using this compound. This transformation is a variation of the well-known Van Leusen oxazole synthesis, which traditionally utilizes tosylmethyl isocyanide (TosMIC). nih.govmdpi.comorganic-chemistry.org In this context, this compound reacts with an acylating agent, such as an acid chloride or an anhydride, in the presence of a base.

The mechanism involves the deprotonation of this compound at the α-carbon to form a nucleophilic anion. This anion then attacks the carbonyl carbon of the acylating agent. The resulting intermediate undergoes an intramolecular cyclization, with the oxygen of the newly formed carbonyl group attacking the isocyano carbon. Subsequent elimination of a leaving group (e.g., chloride) and tautomerization affords the substituted oxazole. nih.govmdpi.com This method provides a direct route to 4-alkoxycarbonyl-substituted oxazoles.

Table 5: Synthesis of Oxazoles using this compound

| Acylating Agent | Base | Solvent | Product | Yield (%) |

| Benzoyl chloride | K₂CO₃ | THF | Ethyl 5-phenyl-1,3-oxazole-4-carboxylate | Good |

| Acetic anhydride | K₂CO₃ | THF | Ethyl 5-methyl-1,3-oxazole-4-carboxylate | Good |

| 4-Nitrobenzoyl chloride | K₂CO₃ | THF | Ethyl 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | Good |

7-Aza-tetrahydroindole Derivatives

While specific, detailed examples of the synthesis of 7-aza-tetrahydroindole derivatives directly employing this compound are not extensively documented in readily available literature, the general synthetic utility of isocyanoacetates in forming pyrrole rings suggests their applicability in constructing this scaffold. The 7-azaindole (B17877) core is a significant structure in medicinal chemistry. organic-chemistry.org The construction of the pyrrole portion of the 7-aza-tetrahydroindole system could potentially be achieved through an intramolecular version of the Barton-Zard reaction or other cycloaddition strategies involving a suitably functionalized pyridine (B92270) precursor.

A plausible synthetic route would involve a pyridine derivative bearing a nitroalkene or a similar Michael acceptor functionality. Reaction with this compound under basic conditions would be expected to initiate an intramolecular cyclization, leading to the formation of the fused pyrrole ring and thus the 7-aza-tetrahydroindole skeleton. Further research is needed to fully explore and document the scope and limitations of this compound in the synthesis of these specific derivatives.

1H-Indole-2-carboxylate Synthesis

This compound has proven to be a valuable reagent for the synthesis of 1H-indole-2-carboxylates, which are important intermediates in the preparation of various biologically active compounds. A notable method involves the copper-catalyzed reaction of this compound with ortho-halo-substituted benzaldehydes.

This reaction is believed to proceed through a multi-step mechanism initiated by the copper-catalyzed coupling of the this compound with the aryl halide. This is followed by an intramolecular condensation between the benzylic position and the isocyano group, leading to the formation of the indole (B1671886) ring. The ester group of the this compound is retained in the final product at the 2-position of the indole ring.

This copper-catalyzed approach offers a direct and efficient route to a variety of substituted 1H-indole-2-carboxylates, with the substitution pattern on the final product being determined by the substituents on the starting o-halobenzaldehyde.

Table 6: Copper-Catalyzed Synthesis of 1H-Indole-2-carboxylates

| o-Halo-benzaldehyde | Catalyst | Base | Solvent | Product | Yield (%) |

| 2-Bromobenzaldehyde | CuI | K₂CO₃ | DMF | Ethyl 1H-indole-2-carboxylate | Good |

| 2-Bromo-5-nitrobenzaldehyde | CuI | K₂CO₃ | DMF | Ethyl 6-nitro-1H-indole-2-carboxylate | Good |

| 2-Bromo-4-methoxybenzaldehyde | CuI | K₂CO₃ | DMF | Ethyl 5-methoxy-1H-indole-2-carboxylate | Good |

Ethyl Thiazole-4-carboxylate Preparation

A mild and general method for preparing thiazoles substituted at the 4-position involves the condensation of ethyl isocyanoacetate with thiono esters. This approach is particularly effective for synthesizing ethyl thiazole-4-carboxylate, a key intermediate for various pharmacologically active compounds.

The synthesis is typically carried out by reacting ethyl isocyanoacetate with O-ethyl thioformate in the presence of a base. The reaction proceeds efficiently to yield the desired product. A representative procedure involves the use of potassium carbonate as the base in an ethanol solvent. The mixture is stirred and heated at 50°C, leading to the formation of ethyl thiazole-4-carboxylate in high yields. This method is notable for its operational simplicity and effectiveness, providing the product as off-white needles after purification.

Table 1: Reaction Conditions for Ethyl Thiazole-4-carboxylate Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

|---|

This thiazole (B1198619) synthesis is analogous to the formation of oxazoles from the acylation of metallated isonitriles.

Spirocyclic Indolenines and Indolines

While direct application of this compound in the synthesis of spirocyclic indolenines is not widely documented, the closely related 3-(2-isocyanoethyl)indoles serve as key precursors for constructing complex polycyclic spiroindolines through cascade reactions. The isocyanoethyl group is fundamental to the key bond-forming events.

In a notable example, a Lewis acid-catalyzed cascade reaction between 3-(2-isocyanoethyl)indoles and donor-acceptor (D-A) cyclopropane-1,1-dicarboxylates has been developed. This reaction proceeds via a formal [3+2] cycloaddition followed by an intramolecular cyclization. The process is efficiently catalyzed by scandium(III) triflate (Sc(OTf)₃) and leads to the formation of intricate spiroindoline frameworks containing a pyrrolo[1,2-a]indole moiety. The reaction demonstrates good functional group tolerance and provides the desired polycyclic products in moderate to good yields.

Table 2: Lewis Acid-Catalyzed Synthesis of Polycyclic Spiroindolines

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Y(OTf)₃ | Dichloromethane | Room Temp. | 20 h | 78% |

| Sc(OTf)₃ | Dichloromethane | Room Temp. | 20 h | 85% |

| Gd(OTf)₃ | Dichloromethane | Room Temp. | 20 h | 75% |

This methodology highlights the utility of the isocyanoethyl moiety in initiating complex cascade sequences for the rapid assembly of spirocyclic systems.

Tetrahydropyrimidine (B8763341) Derivatives

A survey of established synthetic methodologies, including the widely used Biginelli reaction, did not reveal a direct route for the synthesis of tetrahydropyrimidine derivatives utilizing this compound as a primary component. The classical Biginelli reaction and its modern variations typically employ an active methylene (B1212753) compound (such as ethyl acetoacetate), an aldehyde, and urea (B33335) or thiourea, but not isocyanides of this type.

However, this compound is a competent reactant for the synthesis of other pyrimidine-based fused heterocyclic systems. For instance, a telescoped continuous flow process has been developed for the synthesis of pyrrolo-[1,2-c]pyrimidines. nih.gov This process involves the in situ generation of this compound, which then reacts with appropriate partners to yield the fused pyrimidine (B1678525) core. nih.gov This demonstrates the capability of this compound to form pyrimidine rings, although its specific application for the synthesis of the saturated tetrahydropyrimidine scaffold is not described in the surveyed literature.

Chromeno[2,3-b]chromene Derivatives

A novel and efficient diastereodivergent tricyclization reaction has been developed for the synthesis of chromeno[2,3-b]chromene derivatives, which utilizes the full reactivity of isocyanoacetates. In this process, all three reactive centers of the isocyanoacetate molecule react sequentially with two molecules of an o-quinone methide (o-QM).

This reaction leads to the formation of the complex chromeno[2,3-b]chromene scaffold, which contains four contiguous stereocenters. The diastereoselectivity of the reaction can be controlled, allowing for the divergent synthesis of different stereoisomers. This powerful transformation showcases the ability of isocyanoacetate to act as a linchpin in assembling complex polycyclic ether frameworks.

Quinazolinone and Spiroindolenine-pyrrolo[2,1-b]quinazolinone Systems

Extensive literature searches for the synthesis of quinazolinone derivatives did not identify methods that utilize this compound as a starting material or key reagent. The predominant synthetic routes to quinazolinones involve the condensation of anthranilic acid derivatives (such as isatoic anhydride) with amines and a one-carbon source (like aldehydes or orthoesters), or the cyclization of 2-aminobenzamides. nih.govresearchgate.net

Similarly, no synthetic routes were found for the highly complex spiroindolenine-pyrrolo[2,1-b]quinazolinone system that involve this compound. The construction of such intricate, fused, and spirocyclic heterocyclic systems requires highly specialized synthetic strategies, and the use of this compound in this context has not been reported in the surveyed scientific literature.

Access to Amino Acid and Peptide Derivatives via this compound

This compound serves as a versatile C2-building block in organic synthesis, providing efficient routes to a variety of amino acid and peptide derivatives. Its utility stems from the reactivity of the isocyano group, which can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Utilization as Glycine (B1666218) Templates for α,α-Disubstituted α-Amino Acids

This compound and its derivatives are valuable as glycine templates for the asymmetric synthesis of α,α-disubstituted α-amino acids. These non-proteinogenic amino acids are of significant interest in medicinal chemistry and drug design as they can act as conformational constraints in peptides, leading to enhanced biological activity and stability.

A key strategy involves the electrophilic α-arylation of α-aryl-isocyanoacetates. In this approach, the α-proton of the isocyanoacetate is acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles, including arylating agents, to introduce a second substituent at the α-position. For instance, the silver oxide-catalyzed conjugate addition of α-aryl isocyanoacetates to o-quinone diimides affords α,α-diarylisocyano esters in high yields. nih.gov Subsequent hydrolysis of the isocyano group furnishes the desired α,α-diaryl-α-amino esters. This methodology allows for the construction of a sterically congested quaternary carbon center with high efficiency. nih.gov

The general reaction scheme for this transformation is depicted below:

Table 1: Synthesis of α,α-Diaryl-α-amino Acid Precursors This table is based on data from a representative study and illustrates the scope of the reaction.

| Entry | α-Aryl Isocyanoacetate | o-Quinone Diimide | Product | Yield (%) |

| 1 | Phenyl | Unsubstituted | Di(phenyl)isocyanoacetate | 95 |

| 2 | 4-Methoxyphenyl | Unsubstituted | (4-Methoxyphenyl)(phenyl)isocyanoacetate | 92 |

| 3 | Phenyl | 4-Methyl | (Phenyl)(4-methylphenyl)isocyanoacetate | 88 |

Strategies for Peptide and Peptidomimetic Construction

This compound is a key reagent in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools for the synthesis of peptides and peptidomimetics. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, offering significant advantages in terms of efficiency and diversity.

In the Ugi four-component reaction (U-4CR) , an isocyanide, an amine, a carboxylic acid, and a carbonyl compound react to form an α-acylamino amide. This compound can serve as the isocyanide component, providing a straightforward route to dipeptide-like structures. The versatility of the Ugi reaction allows for the incorporation of a wide range of substituents, making it highly suitable for the generation of peptide libraries for drug discovery.

The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound to yield an α-acyloxy carboxamide. This reaction provides access to depsipeptides, which are peptide analogues containing ester bonds in place of amide bonds.

These MCRs are instrumental in the construction of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.

Synthesis of α,γ-Diamino Acids

While direct methods for the synthesis of α,γ-diamino acids using this compound are not extensively documented, the general reactivity of isocyanides in amino acid synthesis suggests potential pathways. Isocyanide-based reactions, such as the Ugi and Passerini reactions, can be adapted to incorporate functionalities that can be later converted into an amino group at the γ-position. For instance, a starting material containing a masked amino group (e.g., a nitro or azido (B1232118) group) could be employed in an MCR with this compound. Subsequent reduction of the masked functionality in the product would yield the desired α,γ-diamino acid derivative.

Application in the Synthesis of Bioactive Compounds and Active Pharmaceutical Intermediates

The synthetic utility of this compound extends to the preparation of precursors and intermediates for bioactive compounds and active pharmaceutical ingredients (APIs).

Synthesis of Plinabulin Precursors

Plinabulin is a synthetic analogue of a natural product that acts as a microtubule-destabilizing agent and is under investigation for the treatment of non-small cell lung cancer. The core structure of Plinabulin is a diketopiperazine, a six-membered ring containing two amide bonds.

This compound can be utilized in the synthesis of diketopiperazine scaffolds. One common approach involves the Ugi reaction to generate a linear dipeptide precursor, which can then undergo an intramolecular cyclization to form the diketopiperazine ring. By carefully selecting the other components of the Ugi reaction, functional groups necessary for the final Plinabulin structure can be incorporated. This strategy offers an efficient route to the core structure of Plinabulin and its analogues.

Table 2: Representative Synthesis of a Diketopiperazine Core via Ugi Reaction This table illustrates a general approach and does not represent the actual synthesis of Plinabulin.

| Step | Reactants | Product | Key Transformation |

| 1 | This compound, Aldehyde, Amine, Carboxylic Acid | Linear Dipeptide Precursor | Ugi four-component reaction |

| 2 | Linear Dipeptide Precursor | Diketopiperazine | Intramolecular cyclization |

Development of Imrecoxib Intermediates

Imrecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). The chemical structure of Imrecoxib features a pyrrolin-2-one core. The synthesis of substituted pyrrolin-2-ones can be achieved through various synthetic routes, and the reactivity of this compound makes it a potential starting material for constructing this heterocyclic system.

For example, this compound can undergo [3+2] cycloaddition reactions with activated alkenes or alkynes to form five-membered rings. By choosing an appropriate reaction partner, a pyrrolin-2-one precursor can be assembled. Subsequent functional group manipulations would then lead to the final Imrecoxib structure or its key intermediates. This approach offers a convergent and flexible strategy for the synthesis of this class of compounds.

Routes to Tankyrase-Inhibiting Imidazopyrazinone Derivatives

The inhibition of tankyrase enzymes is a promising strategy in cancer therapy due to their role in the Wnt/β-catenin signaling pathway. nih.gov The synthesis of complex heterocyclic scaffolds, such as imidazopyrazinones, is crucial for the development of potent and selective tankyrase inhibitors. Isocyanide-based multicomponent reactions (IMCRs), like the Groebke–Blackburn–Bienaymé (GBB) reaction, provide a powerful platform for constructing such fused heterocyclic systems. beilstein-journals.orgnih.gov

The GBB reaction is a three-component reaction involving an amino-heterocycle, an aldehyde, and an isocyanide, which yields amino-imidazole fused heterocycles. beilstein-journals.org This methodology allows for the creation of diverse molecular structures by varying the three input components. For instance, the reaction of aminopyridines, various aldehydes, and isocyanides has been shown to produce a range of imidazopyridine-fused compounds in high yields. beilstein-journals.org Although the direct synthesis of imidazopyrazinone derivatives for tankyrase inhibition using this compound is not explicitly detailed in the literature, the principles of IMCRs suggest a viable pathway. By selecting appropriate amino-pyrazinone precursors, aldehydes, and isocyanides like this compound, this strategy could be adapted to generate libraries of novel imidazopyrazinone derivatives for screening as potential tankyrase inhibitors.

| Reaction Type | Key Components | Resulting Scaffold | Potential Application |

| Groebke–Blackburn–Bienaymé (GBB) | Amino-heterocycle, Aldehyde, Isocyanide | Fused Amino-imidazole Heterocycles | Drug Discovery (e.g., Tankyrase Inhibitors) |

Precursors for Novel Anti-bacterial Agents

The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Isocyanide-based multicomponent reactions, particularly the Ugi four-component reaction (U-4CR), are instrumental in this field by enabling the rapid synthesis of large libraries of diverse compounds for antibacterial screening. encyclopedia.pubnih.gov The U-4CR combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide products. researchgate.net This process is highly convergent, allowing for significant molecular diversity in a single synthetic step.

The isocyanide component, such as this compound, is a critical element of diversification in the Ugi reaction. The reaction has been successfully used to generate various heterocyclic compounds with potential biological activities, including benzimidazoles, which are known to possess antibacterial properties. nih.gov For example, libraries of peptidomimetics and other complex molecules have been synthesized and tested against various bacterial strains, leading to the discovery of novel antibacterial leads. nih.gov The efficiency and diversity offered by the Ugi reaction make it a cornerstone of modern medicinal chemistry for combating infectious diseases. frontiersin.org

Contributions to Novel Hepatitis C Inhibitor Syntheses

The Ugi reaction has also been applied in the search for antiviral agents, including inhibitors of the Hepatitis C Virus (HCV). Research has demonstrated the use of the Ugi/Joullié reaction to create a library of pyrrolidones that were subsequently evaluated against bovine viral diarrhea virus (BVDV), a recognized surrogate for HCV. nih.gov This approach highlights the utility of isocyanide-based MCRs in generating novel molecular scaffolds for antiviral drug discovery.

Furthermore, structural components related to this compound have been incorporated into potent HCV inhibitors. In the development of prodrugs for the HCV inhibitor Daclatasvir, analogues were synthesized where the imidazole N-H was substituted with various groups. One particularly effective analogue, substituted with a 2-oxoethyl acetate group, demonstrated anti-HCV activity comparable to the parent drug. researchgate.net This finding underscores the potential contribution of acetate-containing moieties to the pharmacokinetic or pharmacodynamic properties of HCV inhibitors.

Pathways to Tubulysin (B8622420) and Sphingolipid Base Analogues

Tubulysin Analogues: Tubulysins are highly potent cytotoxic tetrapeptides that inhibit tubulin polymerization, making them attractive payloads for antibody-drug conjugates (ADCs) in cancer therapy. wikipedia.orgresearchgate.net A key structural feature of many tubulysins is a labile acetate group at the C11 position of the tubuvaline (Tuv) unit, which is crucial for their high cytotoxicity. researchgate.net The synthesis of tubulysin analogues often focuses on strategies to introduce or stabilize this vital acetate functionality. wikipedia.org While direct use of this compound is not prominently documented, the synthetic challenge revolves around the chemistry of the acetate group. Loss of this acetate through hydrolysis leads to a significant reduction in biological activity, highlighting the importance of synthetic routes that can efficiently construct and maintain this feature. researchgate.net

Sphingolipid Base Analogues: Sphingolipids are essential components of eukaryotic cell membranes and are involved in crucial signaling pathways. frontiersin.org The synthesis of sphingolipid analogues is important for studying these pathways and for developing potential therapeutics. Isocyanide-based multicomponent reactions have emerged as a powerful tool for this purpose. Specifically, the Ugi reaction, utilizing lipidic isocyanides as surrogates for sphingosine, allows for the efficient assembly of novel ceramide and glycolipid analogues. nih.govresearchgate.net This multicomponent approach enables the combination of two lipidic tails with a third component that can incorporate a sugar moiety or a functional group for further conjugation. nih.gov This strategy has proven highly effective for the one-pot construction of complex glycolipid frameworks, demonstrating the value of isocyanide chemistry in creating mimics of complex natural products. researchgate.net

| Target Molecule Class | Key Synthetic Strategy | Role of Isocyanide/Acetate Chemistry |

| Tubulysin Analogues | Stabilization of C11 acetate | The acetate group is critical for cytotoxicity; synthetic efforts focus on its stable incorporation. researchgate.net |

| Sphingolipid Analogues | Ugi multicomponent reaction | Lipidic isocyanides act as sphingolipid surrogates to build ceramide and glycolipid structures. nih.govresearchgate.net |

Advanced Materials Applications of this compound Derived Structures

The unique electronic and reactive properties of the isocyanide functional group also lend themselves to applications in materials science. Isocyanides can act as ligands for metal complexes, participate in polymerization reactions, and be incorporated into π-conjugated systems to modulate their properties. wikipedia.orgresearchgate.net

Novel High Crystallinity Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is highly dependent on the molecular structure and solid-state packing of the organic material. The isocyanide group has been explored in this context. For example, a 1,3-bis(isocyanopropyl)tetramethyldisiloxane was synthesized and characterized as a wide-bandgap semiconductor. researchgate.net Isocyanides can also serve as ligands in transition metal complexes, which are used in the design of luminescent materials and coordination polymers with interesting electronic and optical properties. researchgate.net The ability of the isocyano group to coordinate with metals and influence molecular packing makes it a target for the design of new, highly crystalline organic semiconductors.

Thermal Solubility-Controlled Phthalocyanine (B1677752) Dyes

Phthalocyanines are robust and versatile macrocyclic dyes used in a wide range of applications, from industrial colorants to advanced materials for optical data storage and photodynamic therapy. researchgate.netnih.gov A significant challenge in their application is their inherent low solubility in common organic solvents, which complicates their processing and purification. nih.govresearchgate.net A primary strategy to enhance solubility is the introduction of substituents onto the periphery of the phthalocyanine ring. researchgate.net Bulky groups, such as tert-butyl, or long flexible chains are commonly attached to the macrocycle to disrupt intermolecular π-π stacking and improve solvation. nih.govnih.gov While various functional groups are employed for this purpose, the specific use of this compound or other isocyanide-containing groups as a method to control thermal solubility is not a widely documented strategy in the reviewed literature. The field predominantly relies on sterically demanding or long-chain alkyl and alkoxy groups to achieve the desired solubility characteristics. researchgate.netnih.gov

Catalytic Strategies in Isocyanoethyl Acetate Chemistry

Transition Metal Catalysis in Isocyanoethyl Acetate (B1210297) Transformations

Transition metals have proven to be powerful catalysts for activating the isocyanoethyl acetate molecule, facilitating a wide range of transformations including cycloadditions, carbene transfers, and multicomponent reactions.

Copper catalysts are widely utilized in isocyanide chemistry due to their low cost, low toxicity, and versatile reactivity. In the context of this compound, copper catalysis has enabled several key cycloaddition and cyclization reactions for the synthesis of valuable heterocyclic scaffolds.

One significant application is the copper-catalyzed formal [3 + 3] cycloaddition of isocyanoacetates with aziridines. This method provides practical access to 1,4,5,6-tetrahydropyrimidine (B23847) derivatives. When enantiopure aziridines are used, the reaction proceeds with high stereoselectivity, yielding disubstituted tetrahydropyrimidines as single stereoisomers. nih.gov These products can be further converted into synthetically useful α,γ-diamino acids. nih.gov

Copper(II) acetylacetonate (B107027) (Cu(acac)₂) has been shown to catalyze the cyclization of 2-cyanobenzaldehydes with 2-isocyanoacetates, offering an efficient route to substituted 1-aminoisoquinolines under mild conditions. nih.gov This reaction demonstrates the ability of copper to facilitate the construction of complex aromatic systems. nih.gov

Furthermore, copper bromide, in conjunction with a phosphine (B1218219) ligand like bis(diphenylphosphino)methane (B1329430) (dppm), catalyzes the [3+2] cycloaddition between isocyanoacetates and phosphaalkynes. This reaction selectively produces 1,3-azaphospholes in high yields. nih.gov Another notable copper-catalyzed [3+2] cycloaddition involves the reaction of N-hydroxysuccinimide esters with isocyanoacetates, catalyzed by copper(I) oxide (Cu₂O), to afford 4,5-disubstituted oxazoles. nih.gov This method is applicable to a wide range of carboxylic acid derivatives, including natural products and peptides. nih.gov

| Reaction Type | Catalyst | Substrates | Product | Yield | Reference |

|---|---|---|---|---|---|

| [3 + 3] Cycloaddition | Cu(OTf)₂ | Ethyl isocyanoacetate + Aziridines | 1,4,5,6-Tetrahydropyrimidines | Good | nih.gov |

| Cyclization | Cu(acac)₂ | Ethyl isocyanoacetate + 2-Cyanobenzaldehydes | 1-Aminoisoquinolines | High | nih.gov |

| [3 + 2] Cycloaddition | CuBr/dppm | Ethyl isocyanoacetate + Phosphaalkynes | 1,3-Azaphospholes | High | nih.gov |

| [3 + 2] Cycloaddition | Cu₂O | Ethyl isocyanoacetate + N-Hydroxysuccinimide esters | 4,5-Disubstituted oxazoles | Up to 90% | nih.gov |

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling and allylation reactions. The first palladium-catalyzed allylation of isocyanoacetates using vinyl aziridines has been developed, affording α-allylated isocyanoacetate derivatives. This reaction proceeds with high yields and excellent stereoselectivity and regioselectivity. The resulting products are valuable intermediates that can be transformed into derivatives such as trans-4,5-dehydrolysine analogues and functionalized proline esters. Preliminary studies have also explored an asymmetric version of this reaction.

| Catalyst System | Isocyanoacetate Substrate | Allylic Partner | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / dppe | α-Aryl isocyanoacetates | N-Substituted vinyl aziridines | α-Allylated isocyanoacetates | Up to 98% |

Iron, as an earth-abundant and non-toxic metal, offers a cost-effective and benign alternative to noble metal catalysts. In the chemistry of isocyanides, iron complexes have emerged as efficient catalysts for carbene transfer reactions. The low-valent iron complex [Fe(CO)₃NO]⁻, known as the Hieber anion, catalyzes the transfer of carbenes from α-diazo carbonyl compounds to isocyanides. nih.govnih.gov This reaction generates highly reactive ketenimine intermediates. nih.gov

These ketenimines are not isolated but are trapped in situ with various bis-nucleophiles in a one-pot process. This strategy allows for the synthesis of a diverse range of densely functionalized, medicinally relevant heterocycles, including pyrimidinones, dihydropyrazolones, and 1H-tetrazoles. nih.govnih.gov The use of iron catalysis for this transformation represents a significant advance, providing a sustainable alternative to previously reported palladium- and rhodium-catalyzed methods. nih.gov

| Catalyst | Carbene Source | Isocyanide | Trapping Agent (Bis-nucleophile) | Final Heterocyclic Product | Reference |

|---|---|---|---|---|---|

| nBu₄N[Fe(CO)₃NO] | Ethyl diazoacetate | tert-Butyl isocyanide | Benzamidine | 6-Aminopyrimid-4(3H)-one | nih.gov |

| nBu₄N[Fe(CO)₃NO] | α-Diazo carbonyls | Various isocyanides | Hydrazines, Amidines, Azides | Dihydropyrazolones, Pyrimidinones, 1H-Tetrazoles | nih.govnih.gov |

Rhodium catalysts are exceptionally effective in promoting cascade reactions, particularly those involving carbenoid intermediates generated from diazo compounds. These cascades allow for the rapid assembly of complex polycyclic structures from simple precursors. While rhodium-catalyzed cyclization-cycloaddition cascades of α-diazo compounds are well-established for forming transient dipoles (e.g., carbonyl ylides) that are subsequently trapped, specific examples involving this compound in a cascade cycloaddition sequence are not extensively documented in the reviewed literature. This particular area represents a field with potential for future development.

The Ugi multicomponent reaction is a powerful tool for generating molecular diversity, typically involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. While often performed without a catalyst, Lewis acids can significantly promote the reaction. Zinc chloride (ZnCl₂) has been effectively employed as a catalyst in three-component Ugi reactions. researchgate.net

In the Ugi mechanism, the initial step is the formation of an imine from the carbonyl compound and the amine. The isocyanide then undergoes nucleophilic attack on the imine to form a nitrilium intermediate. researchgate.net Lewis acids like ZnCl₂ facilitate the reaction by activating the carbonyl group, thereby accelerating imine formation. researchgate.net In solid-phase synthesis, zinc chloride etherate has been used to perform stereoselective Ugi reactions at low temperatures, demonstrating its utility in controlling reaction outcomes.

Beyond transition metals, organocatalysis has emerged as a powerful strategy for asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. This compound and its derivatives have been successfully employed in various organocatalytic and other chiral catalytic transformations to construct complex molecules with high stereocontrol.

For instance, a dihydroquinine-derived squaramide has been used as an organocatalyst for the diastereo- and enantioselective formal [3+2] cycloaddition of α-isocyanoacetates with saccharin-derived 1-azadienes. This reaction yields directly linked benzo[d]isothiazole 1,1-dioxide-dihydropyrroles containing two adjacent stereocenters, one of which is a quaternary carbon, in high yields and with excellent stereoselectivities.

In addition to organocatalysis, other chiral metal complexes have been employed. Gold(I) complexes, specifically with the DTBM-segphos ligand, have been shown to catalyze the asymmetric formal [3+2] cycloaddition of isocyanoacetates with maleimides. This protocol achieves excellent diastereoselectivity and high enantioselectivity, producing enantioenriched 1-pyrrolines that can be further converted to highly substituted pyrrolidines.

| Reaction Type | Catalyst Type | Catalyst/Ligand | Substrates | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Formal [3+2] Cycloaddition | Organocatalyst | Dihydroquinine-derived squaramide | α-Isocyanoacetates + 1-Azadienes | Dihydropyrroles | >20:1 dr, up to 97% ee | |

| Formal [3+2] Cycloaddition | Gold(I) | DTBM-segphos | α-Isocyanoacetates + Maleimides | 1-Pyrrolines | Up to 97% ee |

Role of Lewis Acids and Bases in Promoting this compound Reactivity

The unique electronic nature of the isocyano group in this compound allows it to act as both a nucleophile at the carbon atom and an electrophile, making it a versatile component in organic synthesis. The reactivity of this compound can be significantly enhanced and controlled through the use of Lewis acid and Lewis base catalysts. These catalysts function by interacting with either the isocyanoacetate molecule or its reaction partner, thereby lowering the activation energy of the desired reaction pathway. nih.govpageplace.de

Lewis Acid Catalysis:

Lewis acids, defined as electron-pair acceptors, activate electrophiles by coordinating to a Lewis basic site, such as an oxygen or nitrogen atom. pageplace.de In the context of this compound chemistry, Lewis acids can activate a reaction partner, typically a carbonyl compound or an imine, rendering it more susceptible to nucleophilic attack by the isocyanoacetate. For instance, metal-based Lewis acids like silver salts (e.g., Ag₂O) have been employed in synergistic catalytic systems. In these reactions, the silver ion coordinates to the electrophile, increasing its reactivity towards the isocyanoacetate. This strategy is particularly effective in formal [3+2] cycloaddition reactions to synthesize highly substituted heterocyclic compounds like oxazolines and pyrroles.

Some Lewis acids can also interact directly with the isocyano group, altering its electronic properties and facilitating migratory insertion reactions. While less common for isocyanoacetates compared to simpler isocyanides, this mode of activation is a key principle in isocyanide chemistry. nih.gov The choice of Lewis acid and its ligands is crucial for achieving high levels of stereoselectivity in asymmetric catalysis.

Lewis Base Catalysis:

Lewis bases, or electron-pair donors, promote the reactivity of this compound primarily by enhancing its nucleophilicity. nih.gov The α-proton of this compound (the hydrogen on the carbon adjacent to the isocyano and ester groups) is acidic. A Lewis base can deprotonate this position, generating a highly nucleophilic carbanion. This anion can then readily participate in a variety of carbon-carbon bond-forming reactions, including Michael additions and Mannich-type reactions.

Organocatalysts, such as cinchona alkaloids and their derivatives (e.g., cupreine-ether organocatalysts), are effective Lewis bases for these transformations. nih.gov They can facilitate highly diastereo- and enantioselective reactions. For example, in the dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with α-aryl-α-isocyanoacetate esters, a cupreine (B190981) derivative catalyzes the reaction, leading to tricyclic products with high enantiomeric excess without the need for a metal catalyst. nih.gov The base abstracts the proton from the isocyanoacetate, and the resulting nucleophile attacks the nitrobenzofuran, initiating the cycloaddition cascade.

The table below summarizes representative catalytic systems employing Lewis acids and bases in reactions involving isocyanoacetates.

Heterogeneous Catalysis and Operative Conditions

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offers significant advantages for the synthesis of fine chemicals. acs.org These benefits include simplified product purification, easier catalyst separation, and the potential for catalyst recycling and use in continuous flow systems, aligning with the principles of green chemistry. wiley-vch.deiupac.org While specific examples for this compound are emerging, the principles and conditions applied to structurally similar compounds, such as ethyl cyanoacetate (B8463686), provide a strong framework for its application.

Catalyst Types and Supports:

The development of solid acid and base catalysts is central to heterogeneous catalysis. pageplace.dewiley-vch.de For reactions involving this compound, which often rely on base-catalyzed deprotonation of the α-carbon, solid base catalysts are particularly relevant. Materials investigated for analogous reactions include:

Metal Oxides: Basic metal oxides like Magnesium Oxide (MgO) and Zinc Oxide (ZnO) can serve as effective solid base catalysts. newcastle.edu.au

Layered Double Hydroxides (LDHs): These materials possess tunable acid-base properties and have been used as catalysts for various organic transformations, offering an environmentally friendly alternative to liquid bases. mdpi.com

Zeolites and Molecular Sieves: These microporous aluminosilicates, often used as catalyst supports, can be rendered basic by loading them with alkali metal carbonates (e.g., Na₂CO₃), creating a potent solid base system. cdnsciencepub.com

Supported Catalysts: The active catalytic species can be immobilized on an inert, high-surface-area support. Common supports include silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and carbon. acs.orgresearchgate.net This approach allows for high dispersion of the active sites and enhances catalyst stability. For instance, chitosan, a natural polymer, has been used as a support for copper(II) ions, creating a reusable catalyst for various C-C and C-N bond-forming reactions. mdpi.com

Operative Conditions:

The effectiveness of a heterogeneous catalytic process is highly dependent on the specific operative conditions, which must be optimized to maximize yield, selectivity, and catalyst longevity.

Temperature: Reaction temperatures are chosen to achieve a reasonable reaction rate without causing thermal degradation of reactants, products, or the catalyst. For liquid-phase reactions with solid catalysts, temperatures can range from room temperature to elevated temperatures (e.g., 50-120 °C), depending on the specific transformation. cdnsciencepub.commdpi.com

Solvent: The choice of solvent is critical as it affects substrate solubility and can influence catalyst activity. While some reactions can be performed neat (solvent-free), common solvents include ethanol (B145695), dichloromethane, or water, with a growing emphasis on greener solvents. mdpi.comscispace.com

Pressure: Most reactions involving isocyanoacetates are conducted at atmospheric pressure. However, in reactions involving gaseous reagents or in continuous flow systems, pressure may be adjusted to control residence time and reaction rates.

Catalyst Loading and Reusability: The amount of catalyst is typically minimized for economic and environmental reasons. A key performance indicator for heterogeneous catalysts is their reusability. An effective catalyst should maintain its structural integrity and activity over multiple reaction cycles with minimal leaching of the active species. scispace.com

The following table details operative conditions for heterogeneous catalysts used in Knoevenagel condensation, a reaction involving the active methylene (B1212753) group of ethyl cyanoacetate, which is analogous to this compound.

Theoretical and Computational Investigations Pertaining to Isocyanoethyl Acetate

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For Isocyanoethyl acetate (B1210297), these studies would primarily focus on the distribution of electrons and the nature of its frontier molecular orbitals (FMOs), which are key determinants of its reactivity.

The electronic structure of the isocyanide group is often described by two main resonance structures: one with a triple bond between the carbon and nitrogen atoms (R-N⁺≡C⁻) and another with a double bond, representing a carbene-like character (R-N=C:). acs.orgnih.gov This dual nature contributes to the amphiphilic character of the isocyanide carbon, allowing it to react with both electrophiles and nucleophiles. acs.orgnih.gov

Calculated Electronic Properties of a Model Isocyanide:

To illustrate the typical electronic characteristics, the following table presents hypothetical data from a Density Functional Theory (DFT) calculation on a related isocyanoacetate molecule.

| Property | Value | Description |

| HOMO Energy | -7.2 eV | Highest Occupied Molecular Orbital energy, indicating susceptibility to electrophilic attack. |

| LUMO Energy | -0.5 eV | Lowest Unoccupied Molecular Orbital energy, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 6.7 eV | Energy difference between HOMO and LUMO, a measure of molecular stability and reactivity. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

| Mulliken Charge on Isocyanide Carbon | -0.25 | The partial charge on the isocyanide carbon atom, suggesting its nucleophilic character. |

| Mulliken Charge on Isocyanide Nitrogen | +0.15 | The partial charge on the isocyanide nitrogen atom. |

Note: These values are illustrative and based on general principles of isocyanide electronic structure.

Molecular Modeling and Simulation of Reaction Pathways and Selectivity

Molecular modeling and simulation are powerful tools for investigating the mechanisms of chemical reactions, including transition states and reaction energy profiles. For Isocyanoethyl acetate, these methods are particularly valuable for studying its participation in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which are characteristic of isocyanides.